Methyl 2-[(2-fluorophenyl)methoxy]acetate
Description
Methyl 2-[(2-fluorophenyl)methoxy]acetate is a fluorinated ester derivative characterized by a 2-fluorophenyl methoxy group attached to an acetate backbone. These analogs are frequently synthesized via nucleophilic substitution, cycloaddition, or esterification reactions, often leveraging fluorinated precursors to enhance electronic or steric properties for pharmaceutical or materials science applications .
Properties
IUPAC Name |
methyl 2-[(2-fluorophenyl)methoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-10(12)7-14-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEBZCYHKRINHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-fluorophenyl)methoxy]acetate typically involves the reaction of 2-fluorobenzyl alcohol with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-fluorophenyl)methoxy]acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or ethers.
Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.
Reduction: Formation of 2-[(2-fluorophenyl)methoxy]ethanol.
Scientific Research Applications
Methyl 2-[(2-fluorophenyl)methoxy]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of fluorinated drugs with improved pharmacokinetic properties.
Material Science: Utilized in the preparation of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-fluorophenyl)methoxy]acetate in biological systems is not well-documented. its structural features suggest that it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 2-fluorophenyl group (as in 6v and 3f) enhances electronic modulation, improving reactivity in cycloadditions or substitutions compared to non-fluorinated analogs. Thiophene (6w) and nitro groups (6a–e) alter electron density, affecting reaction pathways and yields .
- Ring Size Influence : In sulfonyl derivatives (3f vs. 3g), the pyrrolidine ring (5-membered) achieves higher yields (85%) than piperidine (6-membered, 42%), likely due to reduced steric strain .
- Crystallography : Chloro and methoxy substituents () facilitate weak intermolecular interactions (C–H⋯C), influencing solid-state packing and stability .
Spectroscopic and Physical Properties
- NMR Trends : For 6v, ¹H NMR shows deshielded aromatic protons (δ 7.2–7.6 ppm) due to the 2-fluorophenyl group, while ¹³C NMR confirms acetate carbonyl resonance near δ 170 ppm . Similar shifts are observed in sulfonyl derivatives (3f, 3g) .
- Mass Spectrometry : LC/MS data for 3f (m/z 299.4 [M+H]⁺) aligns with calculated values, confirming purity .
Functional and Application Differences
- Pharmaceutical Relevance : Methyl 2-phenylacetoacetate () is a precursor in amphetamine synthesis, highlighting the role of ester derivatives in drug development. Fluorinated analogs like 6v or 3f may offer enhanced bioavailability or target specificity .
- Material Science : Compounds with nitro or sulfonyl groups (e.g., 6a–e, 3f–g) are candidates for photochemical or catalytic applications due to their electron-deficient aromatic systems .
Biological Activity
Methyl 2-[(2-fluorophenyl)methoxy]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
This compound exhibits a variety of biological activities, which can be summarized in the following table:
The biological activity of this compound is primarily attributed to its interaction with cellular pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways, leading to cell death in cancerous cells. This is facilitated through the inhibition of key signaling pathways such as PI3K/AKT, which is crucial for cell survival .
- Kinase Inhibition : It selectively inhibits kinases involved in cancer progression, thereby reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents .
- Antimicrobial Effects : The compound has demonstrated significant antimicrobial activity, exhibiting minimum inhibitory concentrations (MIC) that are competitive with standard antibiotics .
Case Studies
Several studies have investigated the effects of this compound:
- Cancer Cell Line Studies : Research has shown that this compound effectively inhibits the growth of various cancer cell lines, including those resistant to conventional therapies. The cytotoxicity was significantly enhanced when methoxy groups were introduced at specific positions on the aromatic rings .
- Antimicrobial Testing : In vitro studies revealed that this compound exhibits strong antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values lower than those of traditional antibiotics like ampicillin and ciprofloxacin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
